9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring The presence of an oxazole moiety further enhances its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactionsThe piperazine ring is then introduced via nucleophilic substitution reactions, and finally, the oxazole moiety is incorporated through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine: shares similarities with other purine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N7O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C17H21N7O/c1-12-21-13(9-25-12)8-22-4-6-23(7-5-22)16-15-17(19-10-18-16)24(11-20-15)14-2-3-14/h9-11,14H,2-8H2,1H3 |
InChI Key |
WTYTVMXHPZWJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
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